(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid
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Overview
Description
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxyl group on the third carbon, and a phenyl group attached to the same carbon. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group . Another approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of (2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The presence of the Boc protecting group and the hydroxyl and phenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S, 3S)-Tartaric acid: A diastereomer of (2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid, differing in the presence of carboxyl groups instead of the Boc and phenyl groups.
(2S, 3R)-3-Alkyl/alkenylglutamates: These compounds share a similar backbone but differ in the substituents attached to the carbon atoms.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc protecting group makes it particularly useful in peptide synthesis and as a chiral auxiliary in asymmetric synthesis .
Properties
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUVMOXNPGTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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